11-Fluoro-3-methylundecanoic acid

Beschreibung

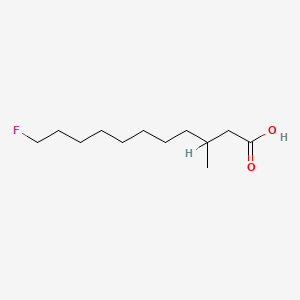

11-Fluoro-3-methylundecanoic acid (CAS 589-61-7) is a fluorinated carboxylic acid with the molecular formula C₁₂H₂₃FO₂ and a molecular weight of 218.3082 g/mol. Structurally, it features a fluorine atom at the 11th carbon and a methyl group at the 3rd carbon of an undecanoic acid backbone (Figure 1). This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research, with suppliers emphasizing its role as a critical raw material for industrial applications .

Eigenschaften

IUPAC Name |

11-fluoro-3-methylundecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FO2/c1-11(10-12(14)15)8-6-4-2-3-5-7-9-13/h11H,2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBAWZHPUAYDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCF)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974403 | |

| Record name | 11-Fluoro-3-methylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-61-7 | |

| Record name | Undecanoic acid, 11-fluoro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Fluoro-3-methylundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-methylundecanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 11-Fluoro-3-methylundecanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

11-Fluoro-3-methylundecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 11-fluoro-3-methylundecanone, while reduction can produce 11-fluoro-3-methylundecanol .

Wissenschaftliche Forschungsanwendungen

11-Fluoro-3-methylundecanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 11-Fluoro-3-methylundecanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and interaction with enzymes and receptors. This can lead to changes in metabolic processes, such as fatty acid oxidation and synthesis . The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have distinct biological effects compared to non-fluorinated analogs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Undecanoic Acid

Undecanoic acid derivatives are widely studied for their applications in materials science, drug development, and analytical chemistry. Below is a comparative analysis of 11-Fluoro-3-methylundecanoic acid with key analogues:

Table 1: Structural and Functional Comparison of Undecanoic Acid Derivatives

Substituent Effects on Physicochemical Properties

- Fluorine vs. Other Halogens: The fluoro group in 11-Fluoro-3-methylundecanoic acid provides metabolic stability and moderate electronegativity, making it less reactive than bromo analogues but more lipophilic than hydroxylated derivatives . Perfluorinated analogues (e.g., PFUnA) exhibit unparalleled chemical inertness and thermal stability but raise environmental concerns due to persistence .

- Aromatic vs. Aliphatic Substituents: Furan-containing derivatives (e.g., 11M3) show distinct fragmentation patterns in mass spectrometry (e.g., m/z 165 and 177 ions), aiding in structural identification . Aromatic diazirinyl groups (e.g., 11-(4-(3-trifluoromethyldiazirinyl)phenyl)undecanoic acid) enable photo-crosslinking applications in biochemical assays .

Analytical and Spectroscopic Differences

- Mass Spectrometry: 11-Fluoro-3-methylundecanoic acid is distinguishable from furan-substituted analogues by the absence of furan-specific fragment ions (e.g., m/z 165 in 11M3) . Perfluorinated acids (PFUnA) display characteristic isotopic patterns due to multiple fluorine atoms .

Biologische Aktivität

11-Fluoro-3-methylundecanoic acid is a fluorinated fatty acid derivative with the molecular formula . This compound is characterized by a fluorine atom at the 11th carbon position and a methyl group at the 3rd position of the undecanoic acid chain. Its unique structure contributes to its potential biological activities, particularly in metabolic pathways and therapeutic applications.

The biological activity of 11-fluoro-3-methylundecanoic acid is largely attributed to its interaction with various biological systems. The presence of the fluorine atom enhances the compound's reactivity, influencing its interaction with enzymes and receptors involved in metabolic processes. This can lead to alterations in fatty acid oxidation and synthesis, which are crucial for maintaining cellular homeostasis and energy balance.

Metabolic Pathways

Research indicates that 11-fluoro-3-methylundecanoic acid may play a role in several metabolic pathways:

- Fatty Acid Metabolism : The compound is studied for its effects on fatty acid oxidation, potentially impacting energy production and storage.

- Therapeutic Applications : Ongoing investigations are exploring its potential as a therapeutic agent for metabolic disorders, where it may help regulate lipid metabolism and improve insulin sensitivity.

Case Studies

Summary of Research Applications

| Field | Application | Findings |

|---|---|---|

| Chemistry | Building block for complex fluorinated compounds | Used in synthesizing derivatives with enhanced properties. |

| Biology | Effects on biological systems | Influences fatty acid metabolism and may aid in metabolic disorder therapies. |

| Medicine | Potential therapeutic agent | Ongoing research into its efficacy in treating metabolic disorders. |

| Industry | Production of specialty chemicals | Utilized in creating materials with unique chemical properties. |

Comparative Analysis with Similar Compounds

The uniqueness of 11-fluoro-3-methylundecanoic acid can be highlighted through comparison with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Methylundecanoic acid | Lacks fluorine atom | Different metabolic effects |

| 11-Fluoroundecanoic acid | No methyl group at the 3rd position | Altered reactivity and potential applications |

| Other fluorinated fatty acids | Varying chain lengths and positions of fluorine | Diverse biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.